TPAN has been investigated for its potential applications in organic electronics due to its interesting photophysical properties, such as fluorescence and photoconductivity. Research suggests that TPAN can be incorporated into organic light-emitting diodes (OLEDs) and organic solar cells (OSCs) to improve their performance. Source: Y. Li, J. Wang, H. Tian, et al., "Synthesis and Photophysical Properties of BODIPY Dyes Containing Tetraphenylethylene and 2,3,3-Triphenylacrylonitrile Units," Journal of Photochemistry and Photobiology A: Chemistry, vol. 219, no. 2-3, pp. 252-258, 2011:
The combination of TPAN with other organic materials is being explored for developing efficient organic solar cells. The molecule's ability to absorb light and transport charge carriers makes it a potential candidate for improving the light-harvesting and energy conversion efficiency of these devices. Source: R. R. Bhattacharjee, S. K. Pati, "Theoretical Investigation of Charge Transfer, Photophysical, and Photovoltaic Properties of Triphenylamine Based Organic Dyes with Different Acceptor Moieties," Journal of Physical Chemistry C, vol. 122, no. 40, pp. 23207-23218, 2018:
Triphenylacrylonitrile is an organic compound with the molecular formula . It features a central acrylonitrile group bonded to three phenyl groups, which contributes to its unique optical and electronic properties. This compound is notable for its ability to exhibit aggregation-induced emission (AIE), making it a subject of interest in materials science and photonics. The structure of triphenylacrylonitrile allows for significant conformational flexibility, which can influence its luminescent properties and interactions with other molecules .
TPAN itself is not known to have a specific biological mechanism of action. However, its role lies in the development of functional materials. Researchers have incorporated TPAN into Boron-Dipyrromethene (BODIPY) molecules, a class of fluorescent dyes used in biological imaging []. The TPAN unit influences the photophysical properties of the BODIPY molecule, potentially affecting its light absorption and emission characteristics.
While triphenylacrylonitrile is primarily studied for its physical and chemical properties, some derivatives have shown biological activity. For instance, certain triphenylacrylonitrile compounds have been investigated for their potential use as fluorescent probes in biological imaging due to their strong luminescence and stability under physiological conditions. Additionally, their interactions with biological macromolecules are being explored for applications in drug delivery systems and biosensing .
The synthesis of triphenylacrylonitrile can be achieved through several methods:
These methods enable the production of triphenylacrylonitrile and its derivatives with tailored properties for specific applications.
Triphenylacrylonitrile has several notable applications:
Research into the interactions of triphenylacrylonitrile with various substrates has revealed insights into its behavior in different environments. Studies have shown that the compound exhibits solvent-dependent fluorescence characteristics, which can be leveraged in sensing applications. Additionally, investigations into its interactions with proteins and nucleic acids are ongoing to explore potential uses in biomedicine and diagnostics .
Several compounds share structural similarities with triphenylacrylonitrile. Here are a few notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Tetraphenylethylene | Four phenyl groups | Known for its strong AIE properties |
Phenothiazine | Contains sulfur and nitrogen | Exhibits different electronic properties |
Diphenylacrylonitrile | Two phenyl groups | Similar reactivity but different luminescent behavior |
Triphenylethylene | Three phenyl groups | Strong AIE characteristics but less versatile than triphenylacrylonitrile |
Triphenylacrylonitrile stands out due to its specific combination of luminescent properties, flexibility in synthesis, and potential applications across various fields such as optoelectronics and biomedicine.
The synthesis of TPAN traces back to mid-20th-century methodologies involving Knoevenagel condensation reactions between benzophenone derivatives and phenylacetonitrile. Early reports focused on its structural characterization, but its potential remained unexplored until the 2010s, when researchers recognized its AIE properties. AIE refers to the phenomenon where certain non-emissive molecules in solution become highly luminescent in aggregated or solid states. TPAN’s twisted conformation, which restricts intramolecular motion in aggregates, was identified as the key driver of this behavior.
The compound gained prominence in 2016 when Zhang et al. demonstrated its AIE efficiency, achieving a solid-state photoluminescence quantum yield ($$ \Phi_F $$) of 75.6% in crystalline forms. Subsequent studies revealed its reversible mechanochromic properties, where mechanical grinding alters emission wavelengths due to crystalline-to-amorphous phase transitions. These discoveries positioned TPAN as a model system for studying stimuli-responsive materials.
The melting and boiling points of triphenylacrylonitrile are parameters of significant interest for characterizing its physical behavior [1] [6]. However, comprehensive literature searches reveal that specific experimental values for these thermal transition points are not readily available in the current scientific databases and literature [6] [7]. This gap in the available data presents an opportunity for future research to determine these important physical constants [1] [3].
The absence of documented melting and boiling points may be attributed to experimental challenges in measuring these properties for compounds with high molecular weights and complex structures like triphenylacrylonitrile [7] [12]. Similar compounds with phenyl groups and nitrile functionalities typically exhibit relatively high melting points due to π-π stacking interactions between aromatic rings [10] [11].
The density of triphenylacrylonitrile has been experimentally determined to be 1.114 g/cm³, according to chemical safety data documentation [13] [6]. This value is consistent with expectations for an organic compound containing multiple aromatic rings and a nitrile group [2] [13].
Regarding the refractive index, specific experimental values for triphenylacrylonitrile are not explicitly reported in the available literature [9] [14]. However, theoretical approaches for estimating refractive indices of organic compounds suggest that the presence of three phenyl rings and a nitrile group would contribute to a relatively high refractive index value [9] [14]. The polarizability of the conjugated system in triphenylacrylonitrile would significantly influence its interaction with light, thereby affecting its refractive properties [14] [9].
The solubility characteristics of triphenylacrylonitrile can be understood through the three-dimensional solubility parameter approach, which considers dispersion forces, polar forces, and hydrogen bonding capabilities [8] [3]. While specific solubility parameter values for triphenylacrylonitrile are not explicitly documented in the available literature, its structural features provide insights into its likely solubility behavior [8] [6].
The presence of three phenyl rings suggests strong dispersion force contributions to the overall solubility parameter, while the nitrile group introduces polar interactions [8] [14]. Based on structural analogies with similar compounds, triphenylacrylonitrile would likely exhibit good solubility in aromatic solvents and moderate solubility in polar aprotic solvents [4] [8]. The compound's LogP value has been reported as 4.65, indicating a relatively high lipophilicity that would favor solubility in non-polar organic solvents over aqueous media [4] [6].
Additional identifiers for triphenylacrylonitrile include:
Identifier Type | Value | Source |
---|---|---|
CAS Registry Number | 6304-33-2 | PubChem, ChemicalBook |
PubChem CID | 22743 | PubChem |
ChEBI ID | CHEBI:34217 | Fisher Scientific |
MDL Number | MFCD00013811 | Fisher Scientific, ChemicalBook |
European Community (EC) Number | 228-610-4 | ChemicalBook Safety Data Sheet |
These identifiers facilitate cross-referencing across different chemical databases and information systems, enabling researchers to access comprehensive information about triphenylacrylonitrile [1] [6] [16].
Triphenylacrylonitrile is known by several systematic and common names in chemical literature [1] [12]. The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 2,3,3-triphenylprop-2-enenitrile, which systematically describes its chemical structure [1] [3] [6].
The compound is also known by several synonyms:
Synonym | Source |
---|---|
2,3,3-Triphenylacrylonitrile | PubChem |
Triphenylcyanoethylene | PubChem |
Acrylonitrile, triphenyl- | PubChem |
2,3,3-triphenyl-2-propenenitrile | ChemicalBook |
alpha,beta-diphenylcinnamonitrile | ChemicalBook |
2,3,3-trifenylakrylonitril | ChemicalBook |
These alternative names reflect different naming conventions and historical nomenclature practices in organic chemistry [1] [6] [12]. The variety of names underscores the importance of standardized identifiers like the CAS Registry Number for unambiguous compound identification [2] [6].
Molecular descriptors provide quantitative representations of triphenylacrylonitrile's structural and physicochemical properties [1] [3]. These descriptors are essential for computational chemistry, structure-activity relationship studies, and database searching [3] [15].
Key molecular descriptors for triphenylacrylonitrile include:
Descriptor | Value | Source |
---|---|---|
Molecular Formula | C21H15N | PubChem, ChemicalBook |
Molecular Weight | 281.36 g/mol | PubChem, ChemicalBook |
InChI | InChI=1S/C21H15N/c22-16-20(17-10-4-1-5-11-17)21(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H | PubChem, ChemicalBook |
InChI Key | OPACMJHTQWVSKW-UHFFFAOYSA-N | PubChem, ChemicalBook |
SMILES | N#CC(=C(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3 | PubChem, ChemicalBook |
The Simplified Molecular-Input Line-Entry System (SMILES) notation and International Chemical Identifier (InChI) provide string representations of the molecular structure that can be interpreted by chemical software applications [1] [3] [16]. The InChI Key serves as a fixed-length condensed digital representation of the compound, facilitating rapid database searches and information retrieval [3] [15] [16].